![molecular formula C13H20ClNO2 B1480774 (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride CAS No. 2098099-91-1](/img/structure/B1480774.png)
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride
Overview
Description
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a chemical compound with the CAS Number: 179601-65-1 . It has a molecular weight of 221.3 and its IUPAC name is (3S,4R)-1-benzylpyrrolidine-3,4-diyl)dimethanol . It is a solid substance and is stored in dry conditions at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is 1S/C13H19NO2/c15-9-12-7-14 (8-13 (12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a solid substance . It is stored in dry conditions at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Properties
A study on the Photophysical Effects of Metal-Carbon Bonds in ortho-metalated complexes demonstrated applications in light emission and charge transfer, where such compounds, related to the chemical class of "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride," serve as ligands in creating luminescent materials (Sprouse, King, Spellane, & Watts, 1984).
Synthesis Techniques
Research on A New Approach to Allylamines and Pyrrolidines elaborates on efficient synthesis methods of pyrrolidine derivatives, including techniques relevant to producing compounds like "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This underscores the versatility of pyrrolidines in synthetic organic chemistry (Gajda & Zwierzak, 1986).
Material Science Applications
Novel Synthesis of meso-1-Substituted-3,4-dihydroxypyrrolidines with a key reaction catalyzed by RuCl3 showcased the synthesis of dihydroxypyrrolidines from precursors akin to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." Such compounds are pivotal in the development of new materials and catalysts (Bell, Boros, & Hornyánszky, 2015).
Structural and Mechanistic Studies
The Synthesis and Characterization of Ortho-Metalated Complexes provided insights into the structural aspects of complexes involving ligands structurally related to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This research contributes to understanding the electronic and structural properties critical for designing metal-organic frameworks and catalysts (Serrano et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMCJFUTAHNIOU-OEEJBDNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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